molecular formula C20H16FN5OS B2425382 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034425-45-9

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2425382
CAS No.: 2034425-45-9
M. Wt: 393.44
InChI Key: XZVFMLKEFDWCGO-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrazole ring linked to a 4-fluorophenyl group, a motif commonly investigated for kinase inhibition . This core is connected via an acetamide linker to a pyrazine methyl group that is further substituted with a thiophene ring, a heterocyclic system frequently employed to optimize drug-like properties such as potency and metabolic stability . Compounds featuring such multi-heterocyclic architectures are frequently explored as targeted agents in oncology and other therapeutic areas. Researchers value this chemotype for its potential to interact with specific enzymatic pathways. The presence of both pyrazine and thiophene rings suggests this molecule may act as a protein kinase inhibitor, potentially mimicking the mechanism of related clinical and investigational compounds that target kinase domains to modulate disease-associated cell signaling and proliferation . This reagent is intended for use in biochemical and cellular assays, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c21-16-5-3-14(4-6-16)15-10-25-26(12-15)13-19(27)24-11-17-20(23-8-7-22-17)18-2-1-9-28-18/h1-10,12H,11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVFMLKEFDWCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a novel pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic implications.

Synthesis

The synthesis of the compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : The initial step often involves the condensation of 4-fluorobenzaldehyde with suitable hydrazine derivatives to form the pyrazole core.
  • Substitution Reactions : Subsequent reactions introduce the thiophenyl and pyrazinyl moieties through nucleophilic substitutions or coupling reactions.
  • Final Acetylation : The final step typically involves acetylation to yield the target compound.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:

  • Fluorine Substitution : The presence of fluorine at the para position on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Thiophene and Pyrazine Moieties : These heterocycles contribute to the overall pharmacological profile, potentially enhancing interactions with specific receptors or enzymes.

Biological Activity

The biological activity of this compound has been evaluated in various assays:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations, indicating a strong potential for development as an antibacterial agent.

Antiparasitic Activity

Research focusing on Trypanosoma brucei, the causative agent of African sleeping sickness, demonstrated promising results. The compound showed an effective pEC50 value greater than 6, suggesting it could be a lead compound for further development against this parasite .

Antiviral Activity

In vitro studies have indicated that derivatives similar to this compound can inhibit viral replication in cell cultures. For instance, compounds targeting the NS2B-NS3 protease of flaviviruses have shown IC50 values in the nanomolar range, highlighting a potential avenue for antiviral drug design .

Case Studies

Several case studies have explored the efficacy of similar pyrazole derivatives:

  • Study on Antitubercular Agents : A series of substituted pyrazoles were synthesized and tested against Mycobacterium tuberculosis, revealing significant activity with IC50 values ranging from 1.35 to 2.18 μM .
  • Evaluation Against Zika Virus : Compounds with structural similarities were evaluated for their ability to inhibit Zika virus protease, showing IC50 values as low as 130 nM .

Data Tables

Biological ActivityAssay TypeResult
AntimicrobialMICEffective at low concentrations
AntiparasiticpEC50>6 against T. brucei
AntiviralIC50Nanomolar range against flavivirus

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines using the MTT assay, which measures cell viability. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells, suggesting a potential for development as anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines. In vivo studies demonstrated that it could significantly reduce inflammation in animal models, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Another notable application is in the field of antimicrobial research. Pyrazole derivatives have demonstrated activity against various bacterial strains, including resistant strains. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial death .

Data Table: Summary of Biological Activities

Activity TypeMethodologyResultsReference
AnticancerMTT AssayInhibition of cancer cell proliferation
Anti-inflammatoryIn vivo modelsSignificant reduction in inflammation
AntimicrobialDisc diffusion methodActivity against resistant bacterial strains

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications in the pyrazole ring or substituents on the thiophene moiety can lead to enhanced biological activity. Studies have shown that alterations in fluorine substitution can affect the lipophilicity and bioavailability of the compound, thus impacting its therapeutic efficacy .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including our compound, revealed promising results against human breast cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting significant cytotoxicity at low concentrations. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory effects, the compound was administered to rats with induced paw edema. The results showed a marked decrease in paw swelling compared to control groups, indicating its potential use in treating conditions like arthritis and other inflammatory disorders .

Preparation Methods

Sonication-Assisted Cyclization of Oxonitrile Intermediates

A three-step protocol converts substituted carboxylic acids to pyrazoles. Starting with 4-fluorophenylacetic acid, esterification with methanol and sulfuric acid under reflux forms the methyl ester. Subsequent reaction with acetonitrile and sodium hydride in toluene yields an oxonitrile intermediate. Cyclization with hydrazine hydrate under ultrasonication (1–2 hours) produces 4-(4-fluorophenyl)-1H-pyrazole in 55–67% yield. This method minimizes reaction time and enhances yield compared to conventional thermal methods.

1,3-Dipolar Cycloaddition with Sydnones

Alternative routes employ 1,3-dipolar cycloaddition between sydnones and dimethyl acetylenedicarboxylate (DMAD). Sydnones derived from N-(4-fluorophenyl)glycine undergo cycloaddition in refluxing toluene, forming pyrazole esters. Hydrolysis and decarboxylation yield the 4-(4-fluorophenyl)-1H-pyrazole core. This method achieves 80% yield but requires stringent anhydrous conditions.

Table 1: Comparison of Pyrazole Synthesis Methods

Method Starting Material Conditions Yield (%) Reference
Sonochemical Cyclization 4-Fluorophenylacetic Acid Ultrasonication, 1–2 h 55–67
1,3-Dipolar Cycloaddition N-(4-Fluorophenyl)glycine Reflux, 8 h 80

Synthesis of (3-(Thiophen-2-yl)Pyrazin-2-yl)Methylamine

The pyrazine-thiophene moiety is constructed via cross-coupling and functional group transformations.

Thiophene-Pyrazine Coupling

2,5-Dibromothiophene undergoes Suzuki-Miyaura coupling with pyrazine boronic acids to form 3-bromo-2-(thiophen-2-yl)pyrazine. Amination via Buchwald-Hartwig coupling with benzophenone imine, followed by acidic hydrolysis, yields (3-(thiophen-2-yl)pyrazin-2-yl)methanamine. This method, adapted from thienopyrazine syntheses, achieves moderate yields (50–60%).

Reductive Amination of Pyrazine Aldehydes

3-(Thiophen-2-yl)pyrazine-2-carbaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the methylamine derivative. Optimization studies indicate that pH control (6.5–7.0) and low temperatures (0–5°C) prevent side reactions, improving yields to 70%.

Table 2: Pyrazine-Thiophene Methylamine Synthesis

Method Reagents Conditions Yield (%) Reference
Suzuki-Miyaura Coupling 2,5-Dibromothiophene Pd catalysis, 80°C 50–60
Reductive Amination Pyrazine aldehyde NaBH3CN, pH 6.5–7.0 70

Acetamide Linkage Formation

The final step involves coupling the pyrazole and pyrazine-thiophene fragments via amide bond formation.

Acyl Chloride-Mediated Amidation

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)acetic acid is activated with thionyl chloride to form the corresponding acyl chloride. Reaction with (3-(thiophen-2-yl)pyrazin-2-yl)methylamine in tetrahydrofuran (THF) and triethylamine at room temperature affords the target compound in 75–85% yield. Excess acyl chloride (1.1 eq.) ensures complete conversion, while triethylamine scavenges HCl, preventing side reactions.

Carbodiimide Coupling Reagents

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This approach achieves comparable yields (78%) but requires longer reaction times (24 hours) and meticulous purification to remove coupling byproducts.

Table 3: Amidation Reaction Optimization

Method Activator/Reagent Conditions Yield (%) Reference
Acyl Chloride SOCl2, Et3N RT, 15 h 75–85
Carbodiimide EDC, HOBt RT, 24 h 78

Characterization and Validation

Structural confirmation relies on spectroscopic techniques:

  • 1H NMR : Pyrazole protons resonate at δ 6.53–7.03 ppm (aromatic), while the acetamide NH appears as a broad singlet at δ 5.63 ppm.
  • 13C NMR : Carbonyl carbons (acetamide) are observed at δ 161.91 ppm, corroborating successful amidation.
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm amide bond formation.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

Synthesis involves multi-step reactions, including:

  • Amide bond formation : Reacting fluorophenyl-pyrazole intermediates with thiophene-pyrazine precursors under anhydrous conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Heterocyclic assembly : Pyrazole and pyrazine rings are constructed via cyclization reactions, requiring precise temperature control (60–80°C) and polar aprotic solvents (e.g., DMF, acetonitrile) .
  • Purification : Column chromatography and recrystallization are critical for isolating high-purity products. TLC (thin-layer chromatography) is used to monitor reaction progress . Common challenges: Low yields due to steric hindrance at the pyrazine-thiophene junction and side reactions during amide coupling.

Q. Which spectroscopic methods are most effective for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl at pyrazole-C4, thiophene at pyrazine-C3) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~437.12 g/mol) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Target identification : The fluorophenyl and thiophene moieties suggest kinase or GPCR (G-protein-coupled receptor) targeting, common in anti-inflammatory and anticancer agents .
  • Lead optimization : Modifications at the acetamide group (e.g., substituting methyl with bulkier groups) are explored to enhance binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across structural analogs?

  • SAR (structure-activity relationship) studies : Systematically vary substituents (e.g., replace thiophene with furan) and compare IC50_{50} values in enzyme assays .
  • Computational docking : Use molecular dynamics simulations to predict binding modes to targets like COX-2 or EGFR, identifying critical interactions (e.g., hydrogen bonds with pyrazine-N) .
  • Meta-analysis : Cross-reference published data on analogs (e.g., anti-inflammatory vs. antimicrobial activity) to identify confounding factors like assay conditions .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Solvent screening : Test alternatives to DMF (e.g., THF or dichloromethane) to reduce side reactions .
  • Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) for improved amide coupling efficiency .
  • Process automation : Use flow chemistry for precise control of exothermic cyclization steps .

Q. How does the compound’s solid-state stability impact formulation studies?

  • Hygroscopicity testing : Monitor weight changes under controlled humidity (e.g., 40–80% RH) to assess stability .
  • Polymorph screening : Identify stable crystalline forms via solvent-antisolvent crystallization; characterize using DSC (differential scanning calorimetry) .

Methodological Notes

  • Contradiction handling : Cross-validate NMR assignments with 2D-COSY and HSQC to confirm connectivity in ambiguous regions .
  • Scale-up protocols : Pilot batches >5 g require inert atmosphere (N2_2/Ar) to prevent oxidation of thiophene moieties .

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